molecular formula C12H9IO3S B8264539 (2-Iodophenyl) benzenesulfonate

(2-Iodophenyl) benzenesulfonate

Cat. No. B8264539
M. Wt: 360.17 g/mol
InChI Key: YZIMTMNIZFMNPS-UHFFFAOYSA-N
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Description

(2-Iodophenyl) benzenesulfonate is a useful research compound. Its molecular formula is C12H9IO3S and its molecular weight is 360.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Iodophenyl) benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Iodophenyl) benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Diaryliodonium Betaines

(Justik, Protasiewicz, & Updegraff, 2009) presented the preparation and characterization of 2-[(aryl)iodonio]benzenesulfonates, showing their potential for the synthesis of unique 2-sulfonyloxyarenes. This represents a new class of diaryliodonium betaines with promising applications in chemical synthesis.

Layered Inorganic-Organic Solids

(Shimizu et al., 1999) explored silver benzenesulfonate as a layered 'inorgano–organic' solid, demonstrating its utility in forming a hexagonal array of silver ions bridged by sulfonate. This study highlights its potential in materials science, particularly in the design of novel inorganic-organic structures.

Photolysis in Organic Chemistry

(Izawa & Kuromiya, 1975) studied the photolysis of methyl benzenesulfonate in methanol, revealing its applications in organic chemistry and photochemistry. This research provides insight into the behavior of benzenesulfonates under photolytic conditions.

Surfactant Properties and Interfacial Dynamics

(Huang et al., 2007) reported on hydroxy-substituted alkyl benzenesulfonates, emphasizing their dynamic interfacial properties and applications in surfactant science.

Ionic Conductivity in Polymer Science

(Ito, Tominaga, & Ohno, 1997) investigated benzenesulfonate groups in poly(ethylene oxide) oligomers, highlighting their role in enhancing ionic conductivity in polymer matrices. This research is significant in the context of designing ion conductive materials.

Nonlinear Optical Properties

(Ruanwas et al., 2010) synthesized and characterized compounds based on benzenesulfonates, revealing their potential applications in nonlinear optics, particularly for optical limiting.

UV Absorber Progenitors

(Olson, 1983) described the use of benzenesulfonate esters as UV absorber progenitors in UV-curable coatings, highlighting their significance in material sciences and industrial applications.

Catalysts in Polymerization

(Skupov et al., 2007) explored palladium aryl sulfonate phosphine catalysts, indicating their utility in the polymerization of acrylates and ethene, demonstrating their potential in catalysis and polymer sciences.

properties

IUPAC Name

(2-iodophenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIMTMNIZFMNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Iodophenyl) benzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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